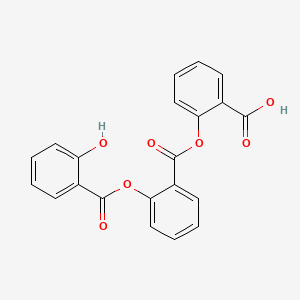

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリサリチル酸は、サリチル酸と類似の性質を持つ化合物です。 サリチル酸は、よく知られたフェノール化合物であり、その抗炎症、鎮痛、角質溶解作用により、医学、農業、化粧品など、さまざまな分野で広く使用されています .

製法

合成ルートと反応条件

トリサリチル酸の合成は、硫酸やリン酸などの強酸触媒の存在下で、サリチル酸と無水酢酸のエステル化によって達成できます . この反応は、混合物を約70〜80℃で15分間加熱し、その後冷却して結晶化させることで、生成物を得ます .

工業生産方法

トリサリチル酸の工業生産は、サリチル酸誘導体で使用される方法と同様です。 このプロセスは通常、大規模なエステル化反応を伴い、その後、再結晶やろ過などの精製工程が実施され、最終製品の高純度が保証されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tri-Salicylic acid can be achieved through the esterification of salicylic acid with acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid . The reaction involves heating the mixture to around 70-80°C for 15 minutes, followed by cooling and crystallization to obtain the product .

Industrial Production Methods

Industrial production of Tri-Salicylic acid follows similar methods to those used for salicylic acid derivatives. The process typically involves large-scale esterification reactions, followed by purification steps such as recrystallization and filtration to ensure high purity of the final product .

化学反応の分析

反応の種類

トリサリチル酸は、以下を含むさまざまな化学反応を起こします。

酸化: キノンやその他の酸化誘導体を形成するために酸化できます。

還元: 還元反応は、それをヒドロキシ誘導体に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

科学研究の応用

トリサリチル酸は、以下を含む、広範囲にわたる科学研究の応用を持っています。

科学的研究の応用

Tri-Salicylic acid has a wide range of scientific research applications, including:

作用機序

トリサリチル酸の作用機序は、シクロオキシゲナーゼ酵素(COX-1およびCOX-2)の阻害に関与し、プロスタグランジンやトロンボキサンの産生を減少させます . この阻害により、その抗炎症作用と鎮痛作用が生じます。 さらに、炎症や代謝プロセスに関与するさまざまな分子標的や経路と相互作用します .

類似の化合物との比較

類似の化合物

サリチル酸: 抗炎症作用と鎮痛作用が類似するよく知られた化合物です.

アセチルサリチル酸(アスピリン): 鎮痛剤や抗炎症剤として広く使用されています.

サリチル酸メチル: 香味料や外用鎮痛剤として使用されます.

独自性

類似化合物との比較

Similar Compounds

Salicylic acid: A well-known compound with similar anti-inflammatory and analgesic properties.

Acetylsalicylic acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.

Methyl salicylate: Used as a flavoring agent and in topical analgesic products.

Uniqueness

Its specific molecular structure and properties make it a valuable compound for scientific research and industrial applications .

特性

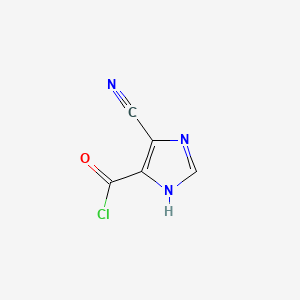

IUPAC Name |

2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJQWLQBUBZFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728162 |

Source

|

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85531-17-5 |

Source

|

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)

![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)